molecular formula C18H19Cl2NO4 B8135520 Felodipine-d5

Felodipine-d5

Cat. No.: B8135520
M. Wt: 389.3 g/mol
InChI Key: RZTAMFZIAATZDJ-RPIBLTHZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of felodipine-d5 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through several methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in felodipine with deuterium atoms using deuterated solvents or catalysts.

    Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of felodipine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of deuterium and the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Felodipine-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Felodipine-d5 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:

Mechanism of Action

Felodipine-d5, like felodipine, exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This leads to relaxation of the smooth muscle cells, resulting in vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved include the inhibition of calcium-dependent myocyte contraction and vasoconstriction .

Comparison with Similar Compounds

Felodipine-d5 is compared with other calcium channel blockers such as amlodipine and nifedipine. Some key differences include:

List of Similar Compounds

Properties

IUPAC Name

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i1D3,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-RPIBLTHZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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